molecular formula C21H14N2O4 B5377313 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No. B5377313
M. Wt: 358.3 g/mol
InChI Key: DPRAAWJDYOMXPN-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, also known as FOPB, is a small molecule organic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell division and growth. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid. One area of research is the development of new drugs based on 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid. Another area of research is the synthesis of new materials using 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid and its potential applications in various fields.

Synthesis Methods

4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 4-benzoic acid and 2-furaldehyde to form 4-(2-furylmethylene) benzoic acid, which is then reacted with phenylhydrazine to form 4-(2-furylmethylene)-3-phenyl-5-oxo-4,5-dihydro-1H-pyrazole. Finally, the compound is oxidized to form 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid.

Scientific Research Applications

4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been used as a lead compound for the development of novel drugs. In material science, 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

4-[(4Z)-4-(furan-2-ylmethylidene)-5-oxo-3-phenylpyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-20-18(13-17-7-4-12-27-17)19(14-5-2-1-3-6-14)22-23(20)16-10-8-15(9-11-16)21(25)26/h1-13H,(H,25,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRAAWJDYOMXPN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CO3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=CO3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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